REACTION_CXSMILES
|
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH:11]1(C(O)=O)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].FC(F)(F)C(O)=O.[OH-].[Na+]>ClC1C=CC=CC=1.[N+]([O-])([O-])=O.[Ag+].O>[CH:11]1([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)[CH2:16][CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3.4,6.7,9.10|
|
Name
|
|
Quantity
|
11.84 mL
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Type
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reactant
|
Smiles
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N1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
|
35.88 g
|
Type
|
reactant
|
Smiles
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C1(CCCCC1)C(=O)O
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Name
|
ammonium persulfate
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Quantity
|
22.82 g
|
Type
|
reactant
|
Smiles
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S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
7.67 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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ClC1=CC=CC=C1
|
Name
|
|
Quantity
|
1.36 g
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Type
|
catalyst
|
Smiles
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[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
with stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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The mixture was then cooled to room temperature
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
EXTRACTION
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Details
|
The residue was then subjected to a continuous extraction with isohexane for 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with 20% (v/v) ethyl acetate in isohexane
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)C1=NC2=CC=CC=C2C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 12.61 mmol | |
AMOUNT: MASS | 2.66 g | |
YIELD: CALCULATEDPERCENTYIELD | 12.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |